N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide, commonly referred to as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous studies exploring its mechanism of action and potential applications in cancer research.
Mechanism of Action
DMXAA works by activating the immune system to attack cancer cells. It specifically targets cells that have a high level of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels in tumors. DMXAA causes the blood vessels in the tumor to collapse, cutting off the blood supply and causing the tumor to die.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It causes the release of cytokines, which are proteins that help to regulate the immune response. It also activates immune cells, such as macrophages and natural killer cells, to attack cancer cells. DMXAA has been shown to have a low toxicity profile, with few side effects.
Advantages and Limitations for Lab Experiments
One advantage of DMXAA is that it has been shown to be effective in a wide range of cancer types. It also has a low toxicity profile, making it a promising candidate for use in combination with other cancer treatments. However, there are some limitations to its use in lab experiments. DMXAA has a short half-life, which means that it must be administered frequently to maintain its effectiveness. It also has poor solubility in water, which can make it difficult to administer in certain forms.
Future Directions
There are several future directions for research on DMXAA. One area of focus is the development of new formulations that can improve its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict which patients are likely to respond to DMXAA treatment. Additionally, there is ongoing research exploring the use of DMXAA in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Synthesis Methods
DMXAA can be synthesized through a multistep process involving the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-2-oxoethylamine and 2,4-dimethylaniline. The final product is obtained through recrystallization and purification.
Scientific Research Applications
DMXAA has been extensively studied for its potential use in cancer treatment. Studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in preclinical studies.
properties
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-5-4-6-15(10-12)18(22)19-11-17(21)20-16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUPAZDJLTWYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.